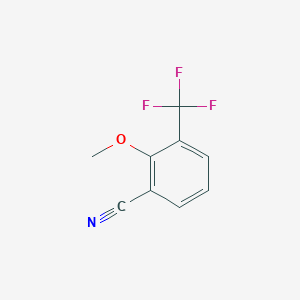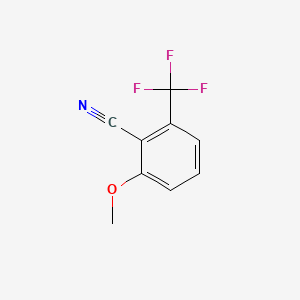
1-trityl-1H-1,2,4-triazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde typically involves a two-step process. The first step is the copper-catalyzed azide-alkyne cycloaddition reaction, which forms the triazole ring. This reaction involves the use of azides and propargyl alcohol or acetal-protected propargyl aldehydes . The second step involves the oxidation or hydrolysis of the intermediate product to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted triazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of various triazole derivatives, which are important in organic synthesis and medicinal chemistry.
Biology: The compound is used in the modification of peptides and proteins, enabling site-specific conjugation of functional molecules such as fluorophores, biotin, and polyethylene glycol.
Medicine: Triazole derivatives, including this compound, have shown potential as antiproliferative agents against cancer cells.
Industry: The compound is used in the development of pharmaceutical conjugates, bioimaging reagents, and medical diagnostics.
Mechanism of Action
The mechanism of action of 1-trityl-1H-1,2,4-triazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can modify the N-terminus of proteins, which is an attractive site for specific chemical modification due to its unique position in proteins . This modification can alter the function of the protein, enabling the development of protein-based materials and pharmaceutical conjugates .
Comparison with Similar Compounds
1-Trityl-1H-1,2,4-triazole-3-carbaldehyde can be compared with other similar compounds, such as:
Methyl-1H-1,2,4-triazole-3-carboxylate: This compound is used as a precursor for preparing nucleoside analogues and has applications in medicinal chemistry.
1-Acyl-1H-1,2,4-triazole-3,5-diamine: These analogues are potent inhibitors of cyclin-dependent kinases and have shown antiproliferative effects against cancer cells.
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: This compound is used in coordination chemistry and has applications in the synthesis of imine derivatives.
The uniqueness of this compound lies in its ability to undergo specific chemical modifications and its wide range of applications in various fields.
Properties
IUPAC Name |
1-trityl-1,2,4-triazole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-16-21-23-17-25(24-21)22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGVUTTVPKVLGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl 2-(methylthio)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B1319519.png)













